![molecular formula C16H20N4O2 B7719070 N-cyclohexyl-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B7719070.png)
N-cyclohexyl-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide, also known as CP-945,598, is a compound that has been extensively studied for its potential use as a therapeutic agent. This compound belongs to the class of oxadiazole derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-cyclohexyl-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various neurotransmitters and neuropeptides in the central nervous system. Specifically, N-cyclohexyl-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide has been found to interact with the GABA-A receptor and the neuropeptide Y receptor, both of which are involved in the regulation of anxiety and stress.
Biochemical and Physiological Effects
N-cyclohexyl-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide has been found to exhibit a range of biochemical and physiological effects. In preclinical studies, it has been shown to reduce inflammation and pain, as well as improve cognitive function and mood. In addition, N-cyclohexyl-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide has been found to have anxiolytic and anti-depressant effects, suggesting its potential use as a treatment for anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclohexyl-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide is its potential use as a therapeutic agent for a range of neurological and psychiatric disorders. In addition, N-cyclohexyl-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide has been found to be well-tolerated in preclinical studies, suggesting its safety for use in humans. However, one of the limitations of N-cyclohexyl-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide is its relatively low potency, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for the research and development of N-cyclohexyl-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. In addition, further studies are needed to fully understand the mechanism of action of N-cyclohexyl-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide and its potential use as a therapeutic agent for various neurological and psychiatric disorders. Finally, future research may also focus on the development of more potent derivatives of N-cyclohexyl-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 3-(pyridin-3-yl)-1,2,4-oxadiazol-5-amine with cyclohexyl isocyanate in the presence of a suitable solvent and a catalyst. The resulting product is then purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
N-cyclohexyl-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential use as a therapeutic agent. It has been found to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and anti-nociceptive effects. In addition, N-cyclohexyl-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have potential as a treatment for various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
N-cyclohexyl-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c21-14(18-13-6-2-1-3-7-13)8-9-15-19-16(20-22-15)12-5-4-10-17-11-12/h4-5,10-11,13H,1-3,6-9H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCIRCYBBWIOBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCC2=NC(=NO2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.